6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Aldose Reductase Inhibition Diabetes Complications Process Chemistry

6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione (CAS 1152315-50-8), also named 6-fluoroisochromane-1,3-dione or 6-fluorohomophthalic anhydride, is a fluorinated cyclic anhydride belonging to the isochroman-1,3-dione class. With a molecular formula of C9H5FO3 and a molecular weight of 180.13 g/mol , this compound functions primarily as a reactive electrophilic intermediate in pharmaceutical synthesis rather than as a final bioactive molecule.

Molecular Formula C9H5FO3
Molecular Weight 180.13 g/mol
CAS No. 1152315-50-8
Cat. No. B6162402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione
CAS1152315-50-8
Molecular FormulaC9H5FO3
Molecular Weight180.13 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)C(=O)OC1=O
InChIInChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-3H,4H2
InChIKeyJTVHSZKHCMQXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione (CAS 1152315-50-8): A Halogenated Anhydride Intermediate for Downstream Drug Synthesis and Specialized Heterocyclic Chemistry


6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione (CAS 1152315-50-8), also named 6-fluoroisochromane-1,3-dione or 6-fluorohomophthalic anhydride, is a fluorinated cyclic anhydride belonging to the isochroman-1,3-dione class. With a molecular formula of C9H5FO3 and a molecular weight of 180.13 g/mol , this compound functions primarily as a reactive electrophilic intermediate in pharmaceutical synthesis rather than as a final bioactive molecule. Its documented roles include serving as a key building block in the construction of the aldose reductase inhibitor Minalrestat (ARI-509) and as a precursor in patented routes to functionalized benzopyran anticancer agents . Unlike many in-class analogs that are merely cataloged as research chemicals, this specific 6-fluoro substituted anhydride has been explicitly utilized in multi-step drug synthesis pathways, providing procurement teams with a traceable lineage to specific therapeutic programs.

Why 6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione Cannot Be Replaced by Unsubstituted, 6-Chloro, or 8-Fluoro Analogs in Synthetic Sequences


In the benzopyran-1,3-dione series, the identity and position of the halogen substituent are not interchangeable because they dictate the thermodynamic and kinetic profile of the reactive anhydride moiety. The 6-fluoro substituent exerts a strong electron-withdrawing inductive effect (–I) that increases the electrophilicity of the carbonyl carbons relative to the unsubstituted parent (CAS 703-59-3) , yet avoids the steric bulk and potential for deleterious side reactions associated with 6-chloro (CAS 156590-23-7, MW 196.59) or 6-bromo (CAS 1070292-82-8, MW 241.04) analogs . The 8-fluoro positional isomer (CAS 156590-24-8) places the fluorine adjacent to the anhydride ring junction, altering the electronic environment of the reactive centers in a manner that cannot replicate the 6-fluoro regioisomer's reactivity in documented synthetic routes such as the preparation of Minalrestat (ARI-509) . Procurement substitution therefore risks altered reaction kinetics, different impurity profiles, and deviation from validated synthetic protocols.

Product-Specific Differentiators: 6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione vs. Closest Analogs


Validated Intermediate Role in Minalrestat (ARI-509) Synthesis vs. Unsubstituted Homophthalic Anhydride

The Drug Synthesis Database explicitly identifies 6-fluoro-1H-isochromene-1,3(4H)-dione (CAS 1152315-50-8, assigned as Intermediate II) as the specific homophthalic anhydride building block required for the synthesis of ARI-509 (Minalrestat), an orally active aldose reductase inhibitor . In this documented route, the 6-fluoro anhydride is reacted with 4-bromo-2-fluorobenzyl amine to generate homophthalimide (Intermediate IV), which is subsequently elaborated through Mander's reagent treatment and further transformations to the final spiro-isoquinoline-pyrrolidine drug . The unsubstituted parent homophthalic anhydride (CAS 703-59-3, MW 162.14) lacks the 6-fluoro substituent required to install the corresponding fluorine atom present in the final drug structure of Minalrestat (C19H11BrF2N2O4) . Substitution with the unsubstituted analog would yield a des-fluoro intermediate, leading to a different final compound and breaking the validated synthetic route.

Aldose Reductase Inhibition Diabetes Complications Process Chemistry Drug Intermediate

Molecular Weight and Atom Economy: 6-Fluoro vs. 6-Chloro and 6-Bromo Analogs

Among the 6-halogen-substituted isochroman-1,3-diones, the 6-fluoro derivative (CAS 1152315-50-8, MW 180.13) offers the lowest molecular weight addition for maintaining aromatic halogenation . The 6-chloro analog (CAS 156590-23-7, MW 196.59) adds 16.46 g/mol relative to the fluoro compound, while the 6-bromo analog (CAS 1070292-82-8, MW 241.04) adds 60.91 g/mol . In the context of drug discovery, where Lipinski's Rule of Five penalizes molecular weight above 500 Da, the 16–61 g/mol differential introduced at the intermediate stage can constrain final compound optimization space. Fluorine provides the strongest electron-withdrawing effect per unit mass added (Hammett σₘ = 0.34 for F vs. 0.37 for Cl and 0.39 for Br), achieving near-equivalent electronic modulation with the smallest mass penalty . This represents a class-level advantage of fluoro over higher halogens for intermediate selection in lead optimization programs.

Atom Economy Molecular Weight Halogen Series Medicinal Chemistry

Patent-Backed Utility in Functionalized Benzopyran Anticancer Agents

The international patent application WO2023235929A1 (Noxopharm Limited, filed 2023-06-08) discloses functionalized benzopyran compounds and their uses as anticancer and/or anti-fibrotic agents . The patent encompasses benzopyran scaffolds that incorporate halogen substitution patterns, including the 6-fluoro benzopyran-1,3-dione core structure as a synthetic intermediate or substructure within the claimed chemical space . This patent linkage provides procurement relevance: the 6-fluoro compound is situated within an active intellectual property landscape targeting oncology applications. In contrast, searches for equivalent patent filings specifically claiming the 6-chloro or 8-fluoro isochroman-1,3-dione as intermediates in anticancer compositions yield fewer or no direct equivalents in the same therapeutic area, suggesting a differentiated positioning for the 6-fluoro substitution pattern in this indication space.

Anticancer Benzopyran Patent Protection Drug Discovery

Purity Benchmark: Commercially Available at 98% Purity from Leyan (Leyan Catalog #1636638)

The 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is commercially supplied at a documented purity of 98% by Leyan (Catalog #1636638) . This specification provides a procurement-quality baseline. In the broader isochroman-1,3-dione analog landscape, the unsubstituted parent homophthalic anhydride is typically available at 97+% purity (Thermo Scientific/Alfa Aesar) , while purity specifications for the 6-chloro, 6-bromo, and 8-fluoro analogs are less consistently reported across major supplier catalogs. The availability of a defined purity specification supports direct procurement without additional qualification steps.

Chemical Purity Procurement Specification Quality Control

Electrophilic Reactivity Enhancement: 6-Fluoro Electron-Withdrawing Effect vs. Unsubstituted Parent

The 6-fluoro substituent exerts a potent electron-withdrawing inductive effect (–I) on the aromatic ring of the isochroman-1,3-dione scaffold, which electronically depletes the anhydride carbonyl carbons, rendering them more electrophilic toward nucleophilic attack compared to the unsubstituted parent . Fluorine is the most electronegative element (Pauling electronegativity 3.98), and its positioning at the 6-position of the benzopyran ring creates a through-bond electronic effect that enhances the reactivity of the cyclic anhydride toward amines, alcohols, and other nucleophiles commonly used in downstream functionalization . While no direct Hammett ρ-value study exists for this specific scaffold, the well-established principles of substituent effects on anhydride reactivity predict that the 6-fluoro compound will react faster with nucleophiles than the unsubstituted analog and with comparable or slightly attenuated rates relative to the 6-chloro and 6-bromo analogs (Hammett σₘ: F = 0.34, Cl = 0.37, Br = 0.39) . This intermediate electrophilicity may offer a practical advantage: enhanced reactivity relative to the unsubstituted compound without the potential for over-activation and side-reaction susceptibility sometimes observed with the more strongly electron-withdrawing nitro-substituted analogs.

Electrophilicity Reactivity Fluorine Effect Anhydride Chemistry

Optimal Deployment Scenarios for 6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione Based on Quantitative Differentiation Evidence


Synthesis of Aldose Reductase Inhibitors in the Minalrestat (ARI-509) Chemical Series

Procurement of 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione is indicated when the synthetic target is Minalrestat or a structurally related spiro-isoquinoline-pyrrolidine aldose reductase inhibitor. The Drug Synthesis Database confirms this compound as Intermediate II in the validated synthetic route, where it reacts directly with 4-bromo-2-fluorobenzyl amine . Using the unsubstituted homophthalic anhydride or a 6-chloro analog would alter the aromatic substitution pattern of the final drug, breaking synthetic fidelity. This scenario applies to medicinal chemistry teams developing diabetic complication therapeutics or conducting structure-activity relationship (SAR) studies around the Minalrestat pharmacophore.

Halogenated Benzopyran Library Synthesis for Anticancer Screening Programs

Research groups constructing focused libraries of halogenated benzopyran derivatives for anticancer screening should prioritize the 6-fluoro compound based on its inclusion within the chemical space claimed in WO2023235929A1 (Noxopharm) . The 6-fluoro substitution pattern is explicitly relevant to the functionalized benzopyran pharmacophore associated with anticancer and anti-fibrotic activity. Procurement of the 6-fluoro anhydride as a core building block enables the synthesis of compounds that map onto an active patent landscape, maximizing the translational relevance of screening hits.

Lead Optimization Campaigns Requiring Minimal Molecular Weight Penalty for Halogenation

In drug discovery programs where molecular weight is a critical optimization parameter (e.g., CNS-penetrant candidates requiring MW < 400 Da), the 6-fluoro anhydride is the rational choice over the 6-chloro or 6-bromo alternatives. With a molecular weight of only 180.13 g/mol, the fluoro analog adds just 17.99 g/mol above the unsubstituted parent, versus 34.45 g/mol (chloro) or 78.90 g/mol (bromo) . Combined with fluorine's metabolic stability advantages—resistance to oxidative metabolism at the site of substitution—the 6-fluoro intermediate enables construction of final compounds with more favorable ADME profiles without sacrificing the electronic benefits of halogenation.

Process Chemistry Development for Scalable Nebivolol Intermediate Synthesis

6-Fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione serves as a precursor to 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its derivatives, which are key intermediates in the industrial synthesis of the β₁-blocker Nebivolol . The compound's documented purity specification of 98% (Leyan) supports its use in process development and scale-up studies where consistent intermediate quality is essential for regulatory compliance. Procurement for this application scenario is recommended when developing cost-effective, high-yielding synthetic routes to 6-fluoro-chroman-2-carboxylic acid derivatives for cardiovascular drug manufacturing.

Quote Request

Request a Quote for 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.